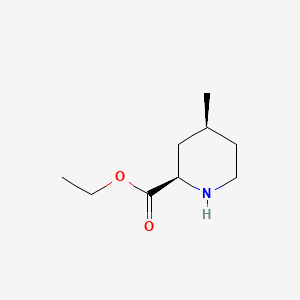

トランス-4-メチルピペリジン-2-カルボン酸エチル

概要

説明

A metabolite of Argatroban

科学的研究の応用

創薬と合成

トランス-4-メチルピペリジン-2-カルボン酸エチルなどのピペリジンは、創薬のための最も重要な合成断片の1つです {svg_1}. ピペリジンは製薬業界で重要な役割を果たしています {svg_2}. その誘導体は、20種類以上の医薬品クラスに存在しています {svg_3}.

抗がん用途

トランス-4-メチルピペリジン-2-カルボン酸エチルなどのピペリジン誘導体は、抗がん剤として利用されています {svg_4}. ピペリジン誘導体は、さまざまな種類の癌の治療に有望な結果を示しています {svg_5}.

抗ウイルス用途

ピペリジン誘導体は、抗ウイルス薬の開発にも使用されています {svg_6}. ピペリジン誘導体は、さまざまなウイルス感染症に対して有効性を示しています {svg_7}.

抗マラリア用途

抗マラリア薬開発の分野では、ピペリジン誘導体が可能性を示しています {svg_8}. ピペリジン誘導体は、抗マラリア特性について研究されています {svg_9}.

抗菌および抗真菌用途

ピペリジン誘導体は、抗菌および抗真菌剤として利用されています {svg_10}. ピペリジン誘導体は、さまざまな微生物および真菌感染症に対して有効性を示しています {svg_11}.

降圧剤用途

心血管疾患の分野では、ピペリジン誘導体は降圧剤として使用されています {svg_12}. ピペリジン誘導体は、高血圧の制御に可能性を示しています {svg_13}.

鎮痛および抗炎症用途

ピペリジン誘導体は、鎮痛および抗炎症剤として利用されています {svg_14}. ピペリジン誘導体は、痛み管理および炎症制御に有効性を示しています {svg_15}.

抗アルツハイマーおよび抗精神病用途

神経学の分野では、ピペリジン誘導体は抗アルツハイマーおよび抗精神病剤として使用されています {svg_16}. ピペリジン誘導体は、アルツハイマー病やさまざまな精神疾患の治療に可能性を示しています {svg_17}.

作用機序

- The primary targets of this compound are nitric oxide synthase (NOS) enzymes. Specifically, it interacts with two isoforms:

Target of Action

生物活性

trans-Ethyl 4-methylpiperidine-2-carboxylate, a derivative of pipecolic acid, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article explores its biological activity, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

trans-Ethyl 4-methylpiperidine-2-carboxylate is characterized by its molecular formula and a molecular weight of approximately 171.24 g/mol. The compound features a piperidine ring with a methyl group at the fourth position and an ethyl ester at the second position. The stereochemistry is defined as (2R,4S), which is critical for its biological activity.

The primary mechanism of action for trans-Ethyl 4-methylpiperidine-2-carboxylate involves its role as an inhibitor of nitric oxide synthase (NOS) enzymes. By inhibiting these enzymes, the compound can modulate nitric oxide production, which is essential for various physiological processes including vascular function and blood clotting regulation.

Interaction with Nitric Oxide Synthase

Research indicates that trans-Ethyl 4-methylpiperidine-2-carboxylate binds effectively to the active sites of NOS, influencing their catalytic activity. This interaction can lead to alterations in physiological responses related to blood flow and coagulation mechanisms, making it a candidate for further investigation in cardiovascular therapies .

Anticoagulant Properties

One of the significant applications of trans-Ethyl 4-methylpiperidine-2-carboxylate is its role as a metabolite of Argatroban, an anticoagulant medication used primarily in patients with coronary artery disease or those experiencing heparin-induced thrombocytopenia (HIT) . The compound's structural features allow it to function as a building block in the synthesis of thrombin inhibitors, which are crucial in managing thrombotic disorders.

Cancer Therapy Potential

Recent studies have suggested that piperidine derivatives, including trans-Ethyl 4-methylpiperidine-2-carboxylate, exhibit anticancer properties. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of specific signaling pathways associated with tumor growth .

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with trans-Ethyl 4-methylpiperidine-2-carboxylate:

- Antithrombotic Activity : A study demonstrated that analogs derived from this compound could effectively inhibit thrombin activity, showcasing their potential as therapeutic agents in preventing thrombosis .

- In Vitro Studies : In vitro assays have indicated that related piperidine derivatives can induce apoptosis in cancer cell lines, suggesting a broader application in oncological treatments .

- Synthetic Pathways : The compound serves as an intermediate in synthesizing more complex molecules with potential biological activities, illustrating its importance in pharmaceutical development .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticoagulant | Acts as a metabolite of Argatroban; inhibits thrombin activity |

| Cancer Therapy | Exhibits cytotoxic effects against various cancer cell lines; potential for apoptosis induction |

| Nitric Oxide Synthase Inhibition | Modulates nitric oxide production; affects vascular function and clotting mechanisms |

特性

IUPAC Name |

ethyl (2R,4S)-4-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNOCBWSUHAAA-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H](CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801227364 | |

| Record name | rel-Ethyl (2R,4S)-4-methyl-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42205-75-4 | |

| Record name | rel-Ethyl (2R,4S)-4-methyl-2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42205-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Ethyl (2R,4S)-4-methyl-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。